JNK1 Isoform Selectivity: Pyrazol-4-yl Pyridine Derivative 11e Achieves Sub-2 nM IC₅₀ with 7-Fold Selectivity Over JNK2/JNK3
A pyrazol-4-yl pyridine derivative incorporating the core scaffold demonstrated exceptional JNK1 inhibitory potency with an IC₅₀ of 1.81 nM at 1 μM ATP, compared to IC₅₀ values of 12.7 nM for JNK2 and 10.5 nM for JNK3 [1]. This represents a 7.0-fold selectivity for JNK1 over JNK2 and a 5.8-fold selectivity over JNK3. In a 50-kinase profiling panel, compound 11e exhibited high selectivity for JNK isoforms over other kinases [2]. In cellular assays, 11e showed intracellular JNK1 inhibition with an IC₅₀ of 2.81 μM in a NanoBRET assay, and the related pyrazol-4-yl pyridine derivative 11c exhibited a GI₅₀ of 1.28 μM against K562 leukemia cells, demonstrating superior potency over the reference standard SP600125 [3].
| Evidence Dimension | JNK isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | JNK1: 1.81 nM; JNK2: 12.7 nM; JNK3: 10.5 nM (compound 11e, pyrazol-4-yl pyridine derivative) |
| Comparator Or Baseline | JNK2 IC₅₀ = 12.7 nM (7.0-fold less potent); JNK3 IC₅₀ = 10.5 nM (5.8-fold less potent); SP600125 (reference JNK inhibitor, GI₅₀ > 1.28 μM in K562 cells) |
| Quantified Difference | 7.0× selectivity for JNK1 vs JNK2; 5.8× selectivity for JNK1 vs JNK3 |
| Conditions | Enzymatic assay at 1 μM ATP; 50-kinase panel profiling; NanoBRET cellular assay in HEK293 cells; NCI-60 cancer cell line panel |
Why This Matters
This quantitative JNK1 selectivity profile is critical for researchers developing isoform-specific chemical probes or therapeutic candidates, as JNK1-selective inhibition may mitigate off-target effects associated with pan-JNK inhibition.
- [1] Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. Eur J Med Chem. 2023;262:115917. doi:10.1016/j.ejmech.2023.115917. View Source
- [2] CORE. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. 2023. View Source
- [3] Nafie MS, et al. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Adv. 2024;14:39381-39394. doi:10.1039/D4RA07963A. View Source
